molecular formula C14H19NO2Si B1587747 N-(tert-Butyldimethylsilyl)phthalimide CAS No. 79293-84-8

N-(tert-Butyldimethylsilyl)phthalimide

Cat. No.: B1587747
CAS No.: 79293-84-8
M. Wt: 261.39 g/mol
InChI Key: NJJNRHYJHTYODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(tert-Butyldimethylsilyl)phthalimide is generally prepared by reacting phthalimide with a tert-butyldimethylsilylating agent . Common alkali catalysts used in this reaction include sodium carbonate and potassium carbonate . The reaction typically involves the following steps:

  • Dissolving phthalimide in an appropriate solvent.
  • Adding the tert-butyldimethylsilylating agent.
  • Introducing the alkali catalyst to facilitate the reaction.
  • Isolating and purifying the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butyldimethylsilyl)phthalimide primarily undergoes N-substitution reactions . It can also participate in other types of reactions, such as:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-substitution reactions typically yield N-alkyl or N-acyl derivatives .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJNRHYJHTYODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404151
Record name N-(tert-Butyldimethylsilyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79293-84-8
Record name N-(tert-Butyldimethylsilyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyldimethylsilyl)phthalimide
Reactant of Route 2
N-(tert-Butyldimethylsilyl)phthalimide
Reactant of Route 3
Reactant of Route 3
N-(tert-Butyldimethylsilyl)phthalimide
Reactant of Route 4
N-(tert-Butyldimethylsilyl)phthalimide
Reactant of Route 5
N-(tert-Butyldimethylsilyl)phthalimide
Reactant of Route 6
N-(tert-Butyldimethylsilyl)phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.